molecular formula C16H15NO2 B1275421 (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 25870-77-3

(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B1275421
CAS RN: 25870-77-3
M. Wt: 253.29 g/mol
InChI Key: COINOJZSRNQJPT-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one" is a type of aminochalcone, which is a class of organic compounds known for their diverse range of biological activities. These compounds typically consist of two aromatic rings linked by an α,β-unsaturated carbonyl system. The presence of the amino and methoxy substituents on the aromatic rings can significantly influence the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of aminochalcones like "this compound" is not directly described in the provided papers. However, similar compounds are typically synthesized through Claisen-Schmidt condensation reactions, which involve the condensation of an aldehyde with an acetophenone in the presence of a base. For instance, the synthesis of related compounds has been achieved using various spectroscopic techniques, such as FT-IR, UV-visible, and NMR, to confirm the structure of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of aminochalcones is characterized by the presence of two aromatic rings connected by a double bond to a carbonyl group. The structure of similar compounds has been elucidated using X-ray diffraction techniques, revealing details such as dihedral angles between the rings and the conformation of substituents . These structural features can influence the intermolecular interactions and the overall stability of the compound.

Chemical Reactions Analysis

Aminochalcones can participate in various chemical reactions due to their reactive α,β-unsaturated carbonyl system. They can undergo cyclization reactions to form flavonoids or can be used as intermediates in the synthesis of heterocyclic compounds. The presence of the amino group also allows for further functionalization through reactions such as acylation or sulfonation. The methoxy group can influence the reactivity of the compound by stabilizing the conjugated system through resonance .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminochalcones are influenced by their molecular structure. The intramolecular hydrogen bonding and the presence of substituents affect the compound's melting point, solubility, and stability. The spectroscopic properties, such as UV-visible absorption and vibrational modes, are also characteristic of the compound's structure. For example, the methoxy group in the title compound is involved in intermolecular interactions, which can enhance the stability of the molecule as indicated by lattice energy calculations . The antimicrobial activity of similar compounds has been studied, showing that these molecules can exhibit moderate activity against selected pathogens .

properties

IUPAC Name

(E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COINOJZSRNQJPT-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420865
Record name SBB051726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25870-77-3
Record name SBB051726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.